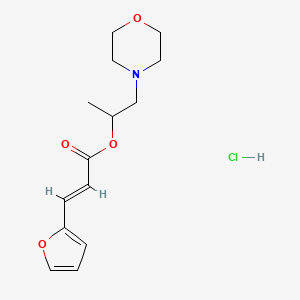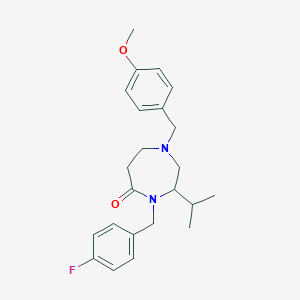
1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate certain biochemical and physiological processes, and has been the subject of numerous studies exploring its mechanism of action, advantages, and limitations.
作用機序
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride is not fully understood, but it is thought to involve the modulation of certain biochemical pathways. This compound has been shown to bind to certain enzymes and receptors, altering their activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity on enzymes and receptors, this compound has been shown to modulate the release of certain neurotransmitters, including acetylcholine and dopamine. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain ion channels.
実験室実験の利点と制限
One advantage of using 1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its ability to selectively modulate certain biochemical pathways. This can be useful in studying the specific functions of enzymes and receptors, as well as in exploring potential therapeutic targets. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have applications in the treatment of cancer and other diseases characterized by abnormal cellular signaling. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
合成法
The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 2-furanecarboxaldehyde with morpholine to produce 2-(4-morpholinyl) furan. This compound is then reacted with methyl iodide to yield 1-methyl-2-(4-morpholinyl)ethyl furan. Finally, the acrylate group is added through a reaction with acryloyl chloride to produce 1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate, which is then converted to the hydrochloride salt form.
科学的研究の応用
1-methyl-2-(4-morpholinyl)ethyl 3-(2-furyl)acrylate hydrochloride has been studied extensively for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors, including acetylcholinesterase and the alpha7 nicotinic acetylcholine receptor. This compound has also been studied for its potential neuroprotective effects, as well as its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-12(11-15-6-9-17-10-7-15)19-14(16)5-4-13-3-2-8-18-13;/h2-5,8,12H,6-7,9-11H2,1H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVPDWMFNHSCB-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)

![2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)

![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)